Synthetic Accessibility: High-Yield Route
N-benzyl-3,4,5-trimethoxybenzamide can be synthesized via a high-yielding, one-step reaction using commercially available 3,4,5-trimethoxybenzoyl chloride and benzylamine [1]. This contrasts sharply with the multi-step, low-yielding process required for its clinically relevant analog, trimethobenzamide (N-[p-[(2-dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide), which involves the synthesis of a complex amine precursor followed by a challenging coupling step that is prone to generating significant impurities [1]. The straightforward, robust synthesis of CAS 3940-84-9 offers a clear advantage in terms of cost-effectiveness, scalability, and supply chain reliability for research programs requiring this specific benzamide core.
| Evidence Dimension | Synthetic Yield / Process Complexity |
|---|---|
| Target Compound Data | One-step synthesis with high yield from benzylamine and 3,4,5-trimethoxybenzoyl chloride [1]. |
| Comparator Or Baseline | Trimethobenzamide: Multi-step synthesis requiring a complex amine precursor and a difficult coupling step prone to impurity formation [1]. |
| Quantified Difference | Not quantified (Process improvement: reduced steps and impurities). |
| Conditions | Comparison of synthetic routes described in the literature [1]. |
Why This Matters
For procurement and synthesis planning, the compound's facile, high-yield route translates to lower cost, faster delivery, and higher purity, directly impacting project timelines and budget efficiency.
- [1] Neelakandan, K., Manikandan, H., Santosha, N., et al. (2013). An Improved Process for Trimethobenzamide Hydrochloride. Organic Process Research & Development, 17(7), 981-984. https://doi.org/10.1021/op400113a View Source
